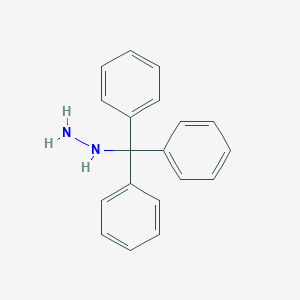
Tritylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of tritylhydrazine derivatives involves several key strategies, including the reaction of hydrazine with trityl chloride polymers to produce polymer-bound N-tritylhydrazines. These compounds can then be employed in the solid phase synthesis of partially protected peptide hydrazides, demonstrating the utility of this compound in peptide chemistry (Stavropoulos et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be intricate, with crystallography studies providing insights into their configuration. For instance, compounds such as 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide have been characterized using spectroscopic methods and density functional theory (DFT), revealing detailed information about their molecular structure and potential for applications in fields like anticancer research (Ramaiah et al., 2019).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and utility in synthetic chemistry. For instance, the cooperative action of methylhydrazine with a tris(N-heterocyclic thioamidate) Cobalt(III) complex has been utilized for the chemoselective reduction of nitroarenes to arylamines, showcasing the chemical versatility of this compound derivatives (Ioannou et al., 2021).
Scientific Research Applications
Peptide Synthesis : Tritylhydrazine is used in the solid-phase synthesis of partially protected peptide hydrazides. Polymer-bound tritylhydrazines are effective in this process (Stavropoulos, Gatos, Magafa, & Barlos, 2004).
Antitumor Properties : Triazene compounds, which include chemicals related to this compound, have been studied for their antitumor and mutagenic properties. Their biological effects are influenced by DNA repair systems such as MGMT, MMR, and BER (Marchesi et al., 2007).
Insecticide Development : this compound is recognized as a novel insecticide that imitates the action of ecdysteroidal and juvenile hormones. It is notably toxic to lepidopteran pests while being safe for beneficial insects (Dhadialla, Carlson, & Le, 1998).
Cancer Treatment : A derivative of this compound, 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine, shows potential as an antineoplastic agent for treating various cancers, including leukemia and solid tumors (Shyam et al., 1993).
Synthesis of Heterocyclic Compounds : N-benzoyl cyanoacetylhydrazine, a related compound, is utilized in synthesizing new heterocyclic compounds with potential biological activity, including antibacterial and antifungal properties (Mohareb, Ho, & Alfarouk, 2007).
Blood Cell Research : this compound exposure is used to study in vitro red cell aging mechanisms, particularly focusing on hemoglobin oxidation in newborn red blood cells (Shahal et al., 1991).
Herbicide Monitoring : In environmental sciences, sensors have been developed using DNA nanostructures to monitor cyanazine herbicide, a compound related to this compound, in food and water samples (Karimi-Maleh et al., 2021).
Mechanism of Action
Target of Action
Tritylhydrazine, also known as N-tritylhydrazine, is primarily used in the synthesis of partially protected peptide hydrazides . The primary targets of this compound are the polymeric tritylchlorides, which it reacts with to form polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .
Mode of Action
This compound interacts with its targets, the polymeric tritylchlorides, through a chemical reaction . This reaction results in the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of partially protected peptide hydrazides . This suggests that this compound may affect the biochemical pathways related to peptide synthesis.
Pharmacokinetics
It is known that this compound is used in the solid phase synthesis of partially protected peptide hydrazides , suggesting that it may have properties that allow it to be effectively used in this process.
Result of Action
The primary result of this compound’s action is the formation of polymer-bound N-tritylhydrazines . These compounds are then used in the solid phase synthesis of partially protected peptide hydrazides . The peptide hydrazides synthesized can be quantitatively split off from the resins by mild acidic treatment, while the benzyl- and tert-butyl protecting groups remain unaffected .
Action Environment
The action of this compound is influenced by the conditions under which the chemical reactions it is involved in take place. For example, the reaction of this compound with polymeric tritylchlorides to form polymer-bound N-tritylhydrazines is carried out under specific conditions . .
properties
IUPAC Name |
tritylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECSRVFRKTFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using polymer-bound trityl-hydrazine in peptide synthesis?
A1: The research focuses on the development of a method to prepare polymer-bound trityl-hydrazines [, ]. This approach is particularly useful in solid-phase peptide synthesis. By attaching the trityl-hydrazine to a solid support, the synthesis of partially protected peptide hydrazides can be achieved. This facilitates easier purification as the desired product remains bound to the solid support, allowing for the removal of excess reagents and byproducts through simple washing steps [].
Q2: Can you elaborate on the applications of trityl-hydrazine in peptide synthesis?
A2: Trityl-hydrazine is primarily used as a protecting group for the C-terminus of amino acids during peptide synthesis []. This protection strategy is particularly useful when preparing peptide hydrazides, which serve as valuable intermediates in the synthesis of more complex peptides or peptide conjugates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



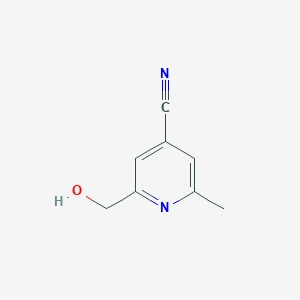

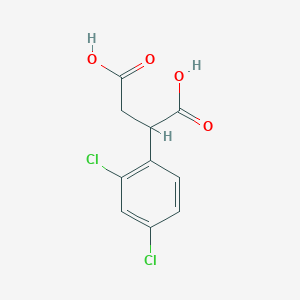
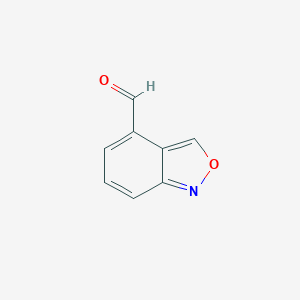
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
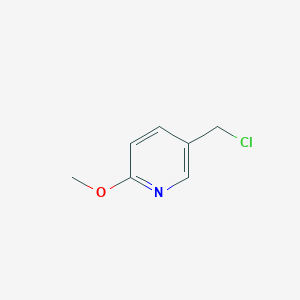






![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)
